molecular formula C11H11NO3 B12914737 N-(5-Methoxy-benzofuran-3-yl)-acetamide CAS No. 64663-55-4

N-(5-Methoxy-benzofuran-3-yl)-acetamide

Cat. No.: B12914737
CAS No.: 64663-55-4
M. Wt: 205.21 g/mol
InChI Key: WEDVSMIOACMFDU-UHFFFAOYSA-N
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Description

N-(5-Methoxy-benzofuran-3-yl)-acetamide is a benzofuran derivative featuring a methoxy group at the 5-position of the benzofuran core and an acetamide moiety at the 3-position. Benzofuran-based compounds are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound’s structure combines the electron-donating methoxy group with the hydrogen-bonding capacity of the acetamide group, which may influence its solubility, reactivity, and biological interactions .

Properties

CAS No.

64663-55-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

N-(5-methoxy-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C11H11NO3/c1-7(13)12-10-6-15-11-4-3-8(14-2)5-9(10)11/h3-6H,1-2H3,(H,12,13)

InChI Key

WEDVSMIOACMFDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=COC2=C1C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxybenzofuran-3-yl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for N-(5-Methoxybenzofuran-3-yl)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxybenzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of functionalized benzofuran derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that benzofuran-acetamide derivatives, including N-(5-Methoxy-benzofuran-3-yl)-acetamide, exhibit significant anticonvulsant properties. In a study evaluating a series of benzofuran-acetamide derivatives, it was found that many compounds showed activity against induced seizures in mice. The most potent compounds were able to prevent seizure spread effectively at low doses, indicating their potential as anticonvulsant agents .

Case Study: Anticonvulsant Efficacy

  • Study Design : Mice were administered various benzofuran-acetamide derivatives, and their anticonvulsant activity was assessed using the maximal electroshock seizure model.
  • Results : Compounds demonstrated ED50 values ranging from 0.055 to 0.259 mmol/kg body mass, showcasing their efficacy compared to standard treatments like phenytoin .

Cancer Therapeutics

This compound has been implicated in cancer research as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cancer cell proliferation and survival. Compounds derived from this scaffold have shown promise in treating pancreatic cancer by inhibiting GSK-3β activity .

Case Study: GSK-3β Inhibition

  • Study Design : Various benzofuran derivatives were synthesized and screened for their ability to inhibit GSK-3β in vitro.
  • Results : Some compounds displayed subnanomolar potency against GSK-3β and exhibited antiproliferative effects on pancreatic cancer cell lines at low micromolar concentrations, indicating their potential for development as anticancer agents .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. A recent patent suggests that benzofuran-based compounds can be formulated into compositions for preventing or treating inflammatory diseases. This highlights the versatility of this compound in addressing various health conditions beyond its anticonvulsant and anticancer applications .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Research indicates that modifications to the benzofuran structure can significantly affect the biological activity of the compound, allowing for tailored approaches in drug design .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticonvulsantInhibition of seizure spreadEffective at low doses; ED50 values from 0.055 to 0.259 mmol/kg
Cancer TherapeuticsGSK-3β inhibitionSubnanomolar potency against pancreatic cancer cells
Anti-inflammatoryModulation of inflammatory pathwaysPotential for treating inflammatory diseases
SAR StudiesStructure modification impacts efficacyVariations lead to significant changes in activity

Mechanism of Action

The mechanism of action of N-(5-Methoxybenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-(5-Methoxy-benzofuran-3-yl)-acetamide and related compounds derived from the evidence:

Compound Core Structure Substituents Synthesis Method Key Physical Properties Reference
This compound Benzofuran 5-OCH₃, 3-NHCOCH₃ Not explicitly described (inferred: similar to acetylated benzofuran derivatives) Data unavailable
N-Acetyl-N-(3-methylbenzofuran-5-yl)acetamide Benzofuran 5-CH₃, 3-NHCOCH₃ (double acetylation) Multi-step synthesis: alkylation, hydrolysis, acetylation (48–72 hr reactions) Purified via column chromatography
5-Chloro-3,6-dimethylbenzofuran Benzofuran 5-Cl, 3-CH₃, 6-CH₃ Cyclization of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one m.p. 45–48°C; yellow solid
N-(5-Allyl-2-hydroxy-3-(2-methylbenzofuran-5-yl)phenyl)-acrylamide Benzofuran-phenyl hybrid Benzofuran: 5-CH₃; Phenyl: 2-OH, 5-allyl, acrylamide Acylation with acryloyl chloride in CH₂Cl₂, followed by purification m.p. 64–66°C; yellow powder
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-CF₃, 2-NHCOCH₂(3-OCH₃C₆H₄) Patent-based synthesis (details unspecified) Pharmacologically active (implied)
N-(3-Amino-4-methoxyphenyl)acetamide Phenyl 3-NH₂, 4-OCH₃, 1-NHCOCH₃ Not described Laboratory use only; safety data

Structural and Functional Differences

Substituent Effects :

  • The 5-methoxy group in the target compound likely improves solubility compared to chloro or methyl substituents (e.g., 5-Chloro-3,6-dimethylbenzofuran) .
  • Acetamide vs. Acylamide: N-(5-Allyl-2-hydroxy-3-(2-methylbenzofuran-5-yl)phenyl)-acrylamide () features an acrylamide group, which may enhance reactivity in polymerization or Michael addition reactions compared to simpler acetamides.

Synthetic Complexity :

  • Multi-step acetylation and alkylation () are required for N-Acetyl-N-(3-methylbenzofuran-5-yl)acetamide, whereas benzothiazole derivatives () may involve specialized coupling agents due to their trifluoromethyl groups.

Pharmacological Implications (Inferred)

  • Methoxy vs.
  • Benzofuran vs. Benzothiazole : Benzothiazoles () are often explored as kinase inhibitors or antimicrobial agents, whereas benzofurans () are more commonly studied for anti-inflammatory applications.

Biological Activity

N-(5-Methoxy-benzofuran-3-yl)-acetamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core substituted with a methoxy group and an acetamide moiety. The structural characteristics contribute to its biological activity, particularly in interactions with various molecular targets.

Biological Activities

1. Antimicrobial Activity:
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ampicillin. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

2. Anticancer Properties:
Studies have shown that benzofuran derivatives, including this compound, possess anticancer activity. In vitro tests against various cancer cell lines revealed that these compounds can induce apoptosis and inhibit cell proliferation. For instance, one study reported an IC50 value of 16.4 μM against lung adenocarcinoma cells (A549), highlighting its potential as a chemotherapeutic agent .

3. Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory diseases .

4. Anticonvulsant Activity:
this compound has shown potential as an anticonvulsant agent in animal models. Compounds within this class were effective in preventing seizure spread at low doses, indicating a favorable safety profile alongside therapeutic efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It potentially binds to receptors that regulate cell signaling pathways linked to inflammation and cancer progression.
  • DNA Interaction: Some studies suggest that benzofuran derivatives can interact with DNA, influencing replication and transcription processes critical for cancer cell survival .

Table 1: Summary of Biological Activities

Activity TypeTest SystemKey Findings
AntimicrobialVarious bacterial strainsComparable efficacy to ampicillin
AnticancerA549 lung cancer cellsIC50 = 16.4 μM; induces apoptosis
Anti-inflammatoryIn vitro modelsInhibition of COX-2 and pro-inflammatory cytokines
AnticonvulsantMES model in miceEffective at low doses; favorable safety profile

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated significant activity with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
  • Anticancer Mechanism:
    In a detailed investigation into the anticancer effects, researchers found that the compound inhibited the AKT signaling pathway in A549 cells, leading to reduced cell viability and increased apoptosis markers .
  • Anticonvulsant Testing:
    A series of synthesized benzofuran-acetamide derivatives were tested for anticonvulsant activity using the maximal electroshock (MES) model. Compounds exhibited significant protection against seizures with minimal neurotoxicity .

Q & A

Q. What are the standard synthetic routes for N-(5-Methoxy-benzofuran-3-yl)-acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzofuran-derived acetamides typically involves cyclization of substituted phenols or coupling reactions. For example, benzofuran-3-yl intermediates can be acetylated using acetic anhydride or acetyl chloride under basic conditions. Key parameters include temperature (often 60–100°C), solvent choice (e.g., DMF or THF), and catalysts like pyridine. A comparative analysis of methods is shown below:

MethodReagents/ConditionsYield (%)Reference Approach
AcetylationAcetic anhydride, pyridine, 80°C65–75Adapted from []
Ullmann CouplingCuI, K₂CO₃, DMF, 100°C50–60Similar to []
CyclizationH₂SO₄, reflux70–85Based on []

Critical Note: Optimize reaction time and purification (e.g., column chromatography) to minimize by-products .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer: Core techniques include:

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, benzofuran aromatic signals at δ 6.5–7.5 ppm) .
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ expected at m/z ~220–230). Use C18 columns with acetonitrile/water gradients .
  • FT-IR : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

Protocol: For HPLC, use a mobile phase of 70:30 acetonitrile/water at 1 mL/min, UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer: Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can NMR and X-ray crystallography resolve conformational ambiguities in this compound?

Methodological Answer:

  • Variable-Temperature NMR : Detect dynamic conformational changes (e.g., rotational barriers in the methoxy or acetamide groups) by analyzing signal splitting at 25–60°C .
  • X-ray Crystallography : Determine solid-state conformation. For example, the benzofuran ring and acetamide moiety may adopt a planar configuration with dihedral angles <10° .
  • Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., using Gaussian 09) to validate energetically favorable conformers .

Case Study : In similar lactosylacetamide derivatives, X-ray revealed hydrogen-bonding networks stabilizing specific conformers .

Q. What strategies detect trace impurities in this compound, and how are they quantified?

Methodological Answer:

  • HPLC-DAD/ELSD : Use reverse-phase HPLC with diode-array detection (DAD) to identify impurities at 0.1% level. Calibrate against reference standards .
  • LC-HRMS : High-resolution mass spectrometry (HRMS) pinpoints exact masses of by-products (e.g., unreacted intermediates or oxidation products).
  • GC-MS : For volatile impurities, employ DB-5 columns with He carrier gas .

Example Protocol : Dissolve 10 mg sample in 1 mL methanol, inject 10 µL into HPLC (C18 column, 0.1% TFA in water/acetonitrile). Compare retention times to spiked standards .

Q. How can contradictory bioactivity data for this compound across studies be reconciled?

Methodological Answer:

  • Source Analysis : Verify compound purity (e.g., via LC-MS) and batch-to-batch consistency. Contradictions may arise from undetected impurities .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media) .
  • Dose-Response Curves : Compare EC₅₀ values across multiple concentrations. Use ANOVA to assess statistical significance .
  • Meta-Analysis : Apply Q-test to evaluate heterogeneity in published IC₅₀ values .

Case Study : Inconsistent IL-6 inhibition data were resolved by standardizing buffer conditions (e.g., PBS pH 7.4) and eliminating EDTA interference .

Q. Data Contradiction Analysis Framework

FactorResolution StrategyExample from Evidence
Purity VariabilityLC-MS validation[]
Assay ConditionsStandardize buffers/temperature[]
Biological ModelUse isogenic cell lines[]

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